2-(Pentafluorophenyl)acetamide
Description
Significance of Pentafluorophenyl Moieties in Fluorinated Organic Compounds
The pentafluorophenyl (C6F5) group is a key player in the world of fluorinated organic compounds. Its significance stems from the profound electronic and steric effects imparted by the five fluorine atoms attached to the phenyl ring. The high electronegativity of fluorine renders the aromatic ring electron-deficient, which significantly influences its reactivity. numberanalytics.com This electron-withdrawing nature enhances the electrophilicity of the ring, making it susceptible to nucleophilic aromatic substitution reactions. This property is a cornerstone of its utility, allowing for the strategic introduction of various functional groups.
Furthermore, the pentafluorophenyl group can act as a π-acceptor for anions, a phenomenon that has been studied in detail and adds another layer to its chemical behavior. rsc.org The steric bulk of the C6F5 group can also play a crucial role in directing the stereochemical outcome of reactions, enabling greater control over the three-dimensional architecture of molecules. numberanalytics.com In the realm of materials science, the incorporation of pentafluorophenyl groups can lead to polymers with enhanced thermal stability and chemical resistance. ontosight.ai The unique properties of the pentafluorophenyl moiety have also been leveraged in catalysis, where it can influence the electronic properties of metal centers and, consequently, their catalytic activity. acs.org
Historical Context of Acetamide (B32628) Derivatives in Chemical Research
Acetamide and its derivatives represent a fundamental class of organic compounds characterized by the presence of an acetamide group (CH3CONH-). Historically, acetamide itself, the simplest amide derived from acetic acid and ammonia, has been a subject of study for its physical and chemical properties. wikipedia.org The development of synthetic methodologies to form the amide bond has been a central theme in organic chemistry, given its prevalence in peptides, proteins, and numerous pharmaceuticals. galaxypub.co
Over the years, research has expanded to a vast array of acetamide derivatives with diverse functionalities. These compounds have found applications across various scientific disciplines. In medicinal chemistry, for instance, acetamide derivatives are integral structural motifs in many approved drugs and have been investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. galaxypub.coontosight.ai The versatility of the acetamide group allows for its incorporation into complex molecular frameworks, enabling the fine-tuning of pharmacological profiles. The continuous exploration of new synthetic routes to acetamides and the study of their structure-activity relationships remain active areas of research. archivepp.com
Scope and Research Significance of 2-(Pentafluorophenyl)acetamide in Contemporary Chemistry
This compound (C8H4F5NO) stands at the intersection of the two aforementioned areas, combining the unique attributes of the pentafluorophenyl group with the versatile chemistry of the acetamide moiety. Its research significance lies in its potential as a versatile building block for the synthesis of more complex and highly functionalized molecules. The presence of the reactive pentafluorophenyl ring opens avenues for various nucleophilic substitution reactions, while the acetamide group provides a handle for further chemical transformations.
Recent research has explored the use of related N-(pentafluorophenyl)acetamide compounds as intermediates in the synthesis of biologically active molecules, highlighting their potential in pharmaceutical and biomedical applications. ontosight.ai For instance, derivatives have been investigated for their inhibitory effects on certain enzymes. ontosight.ai While detailed research findings specifically on this compound are still emerging, its structural motifs suggest a high potential for use in the development of novel materials and therapeutic agents. The Passerini three-component reaction, for example, has been utilized to prepare N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers, demonstrating the utility of this class of compounds in polymer chemistry. researchgate.net The continued investigation into the reactivity and applications of this compound is poised to contribute significantly to the advancement of organic synthesis and materials science.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)acetamide | nih.gov |
| Molecular Formula | C8H4F5NO | nih.gov |
| Molecular Weight | 225.11 g/mol | nih.gov |
| CAS Number | 653-20-3 | nih.gov |
| Canonical SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | nih.gov |
| InChIKey | DGTVZQUNYUHWBK-UHFFFAOYSA-N | nih.gov |
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source |
| FTIR Spectroscopy | Characteristic peaks corresponding to N-H, C=O (amide), and C-F bonds. | nih.govnist.gov |
| Raman Spectroscopy | Complementary vibrational data to FTIR. | nih.gov |
| ¹H NMR Spectroscopy | Signals corresponding to the methylene (B1212753) (-CH2-) and amide (-NH2) protons. | iucr.org |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, methylene carbon, and the carbons of the pentafluorophenyl ring. | iucr.org |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | iucr.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVZQUNYUHWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294546 | |
| Record name | 2-(Pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-20-3 | |
| Record name | NSC97012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pentafluorophenyl Acetamide and Its Precursors
Direct Synthesis Approaches
Direct synthesis methods provide straightforward pathways to 2-(Pentafluorophenyl)acetamide, primarily through the chemical transformation of suitable precursors like pentafluorophenylacetonitrile or by building the acetamide (B32628) structure from pentafluorophenyl-containing starting materials.
The hydrolysis of nitriles is a fundamental and well-established method for the preparation of carboxamides. In this context, this compound can be synthesized from its nitrile precursor, 2-(pentafluorophenyl)acetonitrile. nih.gov This transformation involves the hydration of the nitrile group (C≡N) to an amide group (-CONH2).
The reaction is typically carried out under either acidic or basic conditions. allen.in
Acid-Catalyzed Hydrolysis : Treatment of the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water leads to the formation of the corresponding amide. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water.
Base-Catalyzed Hydrolysis : Alternatively, using a base like sodium hydroxide (B78521) in an aqueous solution can also effect the conversion. The hydroxide ion attacks the electrophilic carbon of the nitrile group, and subsequent protonation of the resulting intermediate yields the amide.
Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the further hydrolysis of the newly formed acetamide to pentafluorophenylacetic acid. allen.in
Conventional synthetic strategies often involve the formation of the amide bond by reacting an amine with a carboxylic acid derivative. A relevant example, which points to a viable route for the target compound, is the synthesis of the related N-substituted derivative, 2-chloro-N-(pentafluorophenyl)acetamide. This compound is prepared by reacting pentafluorophenylamine with chloroacetyl chloride. chemicalbook.com This reaction is an N-acylation, where the lone pair of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride to form the amide bond.
Following this logic, a conventional route to this compound would involve the reaction between pentafluoroaniline and an acetylating agent such as acetyl chloride or acetic anhydride. This approach builds the acetamide functionality directly onto the pentafluorophenyl ring. Another potential, though less direct, pathway involves the hydration of a ketenimine intermediate, which has been shown to produce N-(pentafluorophenyl)phenylacetamide. researcher.life
Advanced Synthetic Techniques and Methodological Innovations
Recent advancements in synthetic organic chemistry have led to the development of innovative techniques that accelerate reaction times, improve yields, and align with the principles of green chemistry. These methods are increasingly being applied to the synthesis of fluorinated compounds like this compound.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of amides. tandfonline.comirjmets.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comirjmets.comnih.gov
The synthesis of acetamide derivatives can be significantly expedited using microwave irradiation. irjmets.com For instance, the hydration of nitriles to amides, a key transformation for accessing compounds like this compound from a nitrile precursor, can be efficiently achieved under microwave conditions. tandfonline.comtandfonline.com One notable method involves the use of a silica-supported manganese dioxide reagent under dry reaction conditions, which offers a clean, safe, and efficient route for this conversion. tandfonline.com Another approach utilizes aqueous sodium perborate, an environmentally benign reagent, to smoothly convert aromatic and aliphatic nitriles to their corresponding amides in short reaction times and high yields. tandfonline.com These microwave-assisted methods often eliminate the need for harsh reagents and prolonged reaction times associated with traditional nitrile hydrolysis. tandfonline.com
Key advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that might take hours or days to complete using conventional heating can often be accomplished in minutes. tandfonline.comnih.gov
Higher Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to higher yields of the desired product. tandfonline.comnih.gov
Enhanced Selectivity: In some cases, microwave irradiation can lead to different product selectivities compared to conventional heating. irjmets.com
Energy Efficiency: Microwave synthesis is often more energy-efficient than conventional heating methods. irjmets.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. sioc-journal.cnscispace.comnih.govsciforum.net This approach aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.comnih.gov
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comsavemyexams.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com Addition and rearrangement reactions are generally preferred over substitution and elimination reactions as they tend to have higher atom economies. buecher.de
Solvents play a crucial role in chemical reactions, but they also contribute significantly to the environmental impact of a process. nih.govchangechemistry.org Many conventional organic solvents are volatile, toxic, and difficult to dispose of, leading to pollution and health hazards. ucl.ac.ukchangechemistry.org Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. scispace.com
The search for greener solvents has led to the investigation of alternatives such as water, ionic liquids, supercritical fluids, and bio-based solvents. mdpi.comorientjchem.orgpitt.edursc.org Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.compitt.edu Research has shown that some organic reactions, including multicomponent reactions for the synthesis of complex molecules, can be accelerated in water, displaying unique reactivity and selectivity. researchgate.net For instance, the Passerini three-component reaction to prepare N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers has been successfully carried out in water with near-quantitative yields. researchgate.net
Solvent-free or solid-state reactions represent another important green chemistry approach, eliminating solvent-related hazards and waste. scispace.com Mechanochemical synthesis, which uses mechanical energy to drive reactions, is an example of a solvent-free technique that has been applied to amide synthesis. numberanalytics.com The selection of a sustainable solvent or the adoption of solvent-free conditions is a critical consideration in the design of an environmentally benign synthesis for this compound.
Table 1: Comparison of Green Solvents for Chemical Synthesis
| Solvent Type | Key Advantages | Potential Applications in Amide Synthesis | References |
|---|---|---|---|
| Water | Non-toxic, non-flammable, abundant, can accelerate certain reactions. | Multicomponent reactions, enzymatic amide bond formation. | mdpi.comresearchgate.net |
| Ionic Liquids | Low volatility, tunable polarity, potential for catalyst recycling. | Microwave-assisted synthesis, transition metal-catalyzed reactions. | mdpi.compitt.edu |
| Supercritical Fluids (e.g., scCO2) | Non-toxic, easily removable, tunable properties. | Extractions, reactions where product separation is simplified. | orientjchem.orgpitt.edu |
| Bio-based Solvents (e.g., Ethyl Lactate) | Derived from renewable resources, often biodegradable. | Replacement for conventional polar aprotic solvents. | orientjchem.org |
| Solvent-Free | Eliminates solvent waste and hazards, can lead to faster reactions. | Mechanochemical synthesis, solid-state reactions. | tandfonline.comscispace.com |
One-Pot Synthesis Strategies versus Step-by-Step Methodologies
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction compared to traditional step-by-step methodologies. ajgreenchem.com These strategies are highly desirable from both an economic and environmental perspective. sioc-journal.cn
The synthesis of complex molecules, such as certain acetamide derivatives, can be streamlined through one-pot procedures. sioc-journal.cnekb.eg For example, the synthesis of 1-amidoalkyl-2-naphthols has been achieved through a one-pot, three-component reaction of aldehydes, 2-naphthol, and acetamide under solvent-free conditions. ajgreenchem.com This approach not only simplifies the synthetic process but also often leads to high yields and easy product purification. ajgreenchem.com
Table 2: Comparison of Synthetic Strategies
| Methodology | Advantages | Disadvantages | Relevance to this compound Synthesis | References |
|---|---|---|---|---|
| Step-by-Step Synthesis | Allows for purification and characterization of intermediates, potentially easier to optimize individual steps. | Time-consuming, generates more waste, lower overall yield due to multiple steps. | Traditional approach that allows for process control at each stage. | sioc-journal.cn |
| One-Pot Synthesis | Saves time and resources, reduces waste, often leads to higher overall yields. | Can be challenging to optimize, potential for incompatible reagents or side reactions. | A more sustainable and efficient approach for the synthesis of the target compound and its derivatives. | ajgreenchem.comsioc-journal.cn |
Reaction Mechanisms and Reactivity Profiles of 2 Pentafluorophenyl Acetamide Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions
The PFP group is known to undergo regiospecific nucleophilic replacement of its para-fluorine atom by a number of nucleophiles. scispace.comnih.gov This reactivity is a cornerstone of the chemistry of PFP-containing compounds, including 2-(pentafluorophenyl)acetamide.
The para-fluorine atom of the PFP moiety is particularly labile and can be readily displaced by a variety of nucleophiles. researchgate.net This selective substitution is a powerful tool for the synthesis of diverse derivatives.
Thiols: The reaction of PFP derivatives with thiols, often referred to as the para-fluoro-thiol reaction (PFTR), is a highly efficient and mild method for forming carbon-sulfur bonds. researchgate.netnih.gov This reaction proceeds via the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electron-deficient aromatic ring, displacing the para-fluorine atom. researchgate.net This method is valued for its high selectivity towards thiols and can be carried out under mild, metal-free conditions. researchgate.netnih.gov
Primary Amines: Primary amines are also effective nucleophiles for the substitution of the para-fluorine atom in PFP compounds. These reactions typically require slightly more forcing conditions, such as elevated temperatures, to achieve complete substitution. researchgate.net The resulting amino-substituted derivatives are valuable intermediates in the synthesis of more complex molecules. scispace.comnih.gov
Interactive Data Table: Nucleophilic Aromatic Substitution of PFP Derivatives
| Nucleophile | Typical Conditions | Product | Key Features |
| Thiols | Base, Room Temperature | para-Thioether | High selectivity, mild conditions researchgate.netresearchgate.net |
| Primary Amines | 50-60 °C, overnight | para-Amino derivative | Efficient substitution researchgate.net |
| Alcohols | Base, High Temperature | para-Alkoxy derivative | Can be a side reaction scispace.com |
The substitution of a fluorine atom on the PFP ring is highly regioselective, with the incoming nucleophile preferentially attacking the para position. This is due to the strong electron-withdrawing nature of the fluorine atoms, which activates the entire ring but directs substitution to the position that allows for the most stable intermediate. The negative charge in the Meisenheimer-like intermediate is better delocalized when the attack occurs at the para position relative to the acetamide (B32628) group. This inherent regioselectivity is a significant advantage in synthetic applications, as it often eliminates the need for protecting groups or complex purification steps to isolate the desired isomer. scispace.comnih.govnih.gov
Kinetic studies of SNAr reactions on PFP derivatives provide insight into the reaction mechanism and the factors that influence reactivity. These investigations are often conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess. researchgate.net The rate of substitution is influenced by both the electronic and steric properties of the substrate and the nucleophile. researchgate.net For instance, sulfur-based nucleophiles like thiols are generally more reactive than nitrogen-based nucleophiles like amines. researchgate.net The negative activation entropies and low positive activation enthalpies often observed in these reactions are consistent with an associative mechanism, where the nucleophile adds to the aromatic ring in the rate-determining step. researchgate.net
While para-substitution is the dominant reaction pathway, competitive nucleophilic pathways and side reactions can occur under certain conditions. For example, with primary amines, double substitution reactions leading to tertiary amine bridges have been observed. researchgate.net In reactions with certain functionalized amines and alcohols, side reactions such as cleavage of existing substituents can occur, particularly under harsh conditions like high temperatures and long reaction times. scispace.com It is also important to consider that in some systems, competition between SN2 and SN2' pathways can occur, although this is more relevant to allylic systems. nih.gov The choice of solvent and base can also influence the reaction outcome and the extent of side reactions.
Para-Fluoro Substitution with Diverse Nucleophiles (e.g., Thiols, Primary Amines)
Reactivity of Activated Pentafluorophenyl Esters and Related Species
Pentafluorophenyl esters are highly reactive species that are widely used as activating groups in the synthesis of amides and esters. nih.govwikipedia.org The PFP ester is an excellent leaving group, facilitating nucleophilic acyl substitution reactions under mild conditions. nih.gov This high reactivity is attributed to the electron-withdrawing nature of the PFP ring, which makes the carbonyl carbon more electrophilic. nih.gov Kinetic studies have shown that PFP esters are significantly more reactive towards aminolysis than other active esters like pentachlorophenyl or nitrophenyl esters. highfine.com This high reactivity allows for efficient coupling reactions and minimizes side reactions. highfine.com While not directly derived from this compound, the principles of PFP ester reactivity are relevant to understanding the broader chemistry of PFP-containing compounds. Similarly, pentafluorophenyl sulfonates are also reactive species, though they can be less reactive than their sulfonyl chloride counterparts. researchgate.net
Carbanion and Ylide Chemistry with Perfluorinated Aromatic Systems
The electron-deficient nature of perfluorinated aromatic systems can also influence the chemistry of adjacent carbanions and ylides. The strong inductive effect of the PFP ring can stabilize an adjacent negative charge, facilitating the formation of carbanions. These stabilized carbanions can then participate in a variety of reactions. While the direct generation of a carbanion from this compound is not a commonly reported reaction, the principles of carbanion stabilization by perfluoroaryl groups are well-established. This stabilization can influence the acidity of the α-protons of the acetamide group, although this is not typically exploited in synthetic applications. The interaction of nucleophiles with the PFP ring is the dominant mode of reactivity.
Alkyl Transfer from Phosphonium (B103445) Ylides to Polyfluoroarenes
A notable reaction involving polyfluoroarenes, including derivatives of this compound, is the regioselective alkyl transfer from phosphonium ylides. This process allows for the introduction of various alkyl groups into the polyfluoroaromatic ring under mild conditions. The reaction is compatible with several electrophilic functional groups, including the amide group present in this compound.
The mechanism for this transformation is proposed to proceed via a nucleophilic aromatic substitution (SNAr) pathway. NMR spectroscopy and deuterium (B1214612) labeling experiments have provided evidence for this mechanism. The reaction is highly regioselective, with the alkyl group predominantly substituting the fluorine atom at the para position of the functionalized polyfluoroarene. Isotope labeling studies have further revealed that the proton transferred to the α-carbon of the alkyl group during the final C-P bond cleavage step originates from water present in the reaction medium.
The general applicability of this alkyl transfer reaction is demonstrated by its success with a variety of phosphonium ylides and functionalized polyfluoroarenes.
Table 1: Alkyl Transfer from Phosphonium Ylides to Functionalized Polyfluoroarenes
| Entry | Polyfluoroarene | Phosphonium Ylide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pentafluorobenzonitrile | Methyltriphenylphosphonium bromide | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | 85 |
| 2 | Ethyl pentafluorobenzoate | Methyltriphenylphosphonium bromide | Ethyl 4-methyl-2,3,5,6-tetrafluorobenzoate | 82 |
| 3 | 2-(Pentafluorophenyl)acetonitrile | Methyltriphenylphosphonium bromide | 2-(4-Methyl-2,3,5,6-tetrafluorophenyl)acetonitrile | 78 |
Reactivity of Pentafluorophenylacetonitrile-Derived Carbanions
Pentafluorophenylacetonitrile is a direct precursor to this compound, with the latter being synthesized through the hydrolysis of the nitrile group. The methylene (B1212753) bridge in pentafluorophenylacetonitrile is positioned between the electron-withdrawing pentafluorophenyl ring and the cyano group, making the α-protons acidic and facilitating the formation of a stabilized carbanion.
This carbanion is a potent nucleophile and can participate in a variety of reactions, including alkylation and acylation. The reactivity of this carbanion is crucial for the synthesis of more complex derivatives. For instance, the reaction of the pentafluorophenylacetonitrile carbanion with electrophiles such as alkyl halides or acyl chlorides leads to the formation of new carbon-carbon bonds at the α-position. These functionalized nitriles can then be converted to the corresponding acetamides, providing a route to a diverse range of this compound derivatives.
Ambident Reactivity of Perfluorinated Acetamide Anions
The anion of this compound, formed by deprotonation, is an ambident nucleophile. It possesses two potential nucleophilic centers: the nitrogen atom and the oxygen atom of the amide group. The regioselectivity of its reactions with electrophiles is dependent on several factors, including the nature of the electrophile (hard vs. soft), the counter-ion, and the solvent.
According to the principles of Hard and Soft Acids and Bases (HSAB), hard electrophiles are expected to react preferentially at the harder nucleophilic center (oxygen), leading to O-alkylation or O-acylation products (imidates). Conversely, softer electrophiles are predicted to favor reaction at the softer nucleophilic center (nitrogen), resulting in N-alkylation or N-acylation. The perfluorinated phenyl ring, with its strong inductive effect, influences the electron distribution within the acetamide anion and can modulate this ambident reactivity.
Intramolecular Cyclization and Related Transformations
Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of the reactive pentafluorophenyl ring allows for intramolecular nucleophilic aromatic substitution (SNAr) reactions.
For instance, if the acetamide nitrogen is functionalized with a side chain containing a nucleophilic group, this group can displace one of the fluorine atoms on the aromatic ring, typically the one at the ortho position, to form a new heterocyclic ring. The facility of such cyclizations depends on the length and nature of the linking chain, as well as the reaction conditions. These transformations provide a valuable synthetic route to novel fluorine-containing heterocycles, which are of significant interest in medicinal chemistry and materials science.
Advanced Materials and Polymer Science Applications of 2 Pentafluorophenyl Acetamide Monomers
Controlled Polymerization Techniques
Controlled polymerization techniques are essential for synthesizing polymers with predictable molecular weights, low dispersity (Đ), and well-defined architectures. For monomers containing the 2-(pentafluorophenyl)acetamide group, reversible deactivation radical polymerization (RDRP) methods are particularly effective.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of RDRP that allows for the synthesis of polymers with complex architectures and a high degree of end-group fidelity. nih.govwikipedia.org It is compatible with a broad range of monomers and functional groups, making it well-suited for the polymerization of active ester monomers like those derived from this compound. sigmaaldrich.com The RAFT process utilizes thiocarbonylthio compounds as chain transfer agents (CTAs) to mediate the polymerization, establishing a dynamic equilibrium between active, propagating chains and dormant polymer chains.
This technique has been successfully applied to polymerize pentafluorophenyl methacrylate (B99206) (PFMA), a structurally related active ester, yielding polymers with controlled molecular weights up to 17,000 g·mol⁻¹ and low polydispersity indices (Mw/Mn < 1.2). researchgate.net Research has also demonstrated the synthesis of N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers, which were subsequently polymerized via RAFT to produce well-defined homo- and copolymers with low dispersity (Đ ≤ 1.23). researchgate.net The retention of the thiocarbonylthio group at the polymer chain end provides living characteristics, enabling the synthesis of block copolymers and other complex architectures. sigmaaldrich.com
Table 1: RAFT Polymerization of Pentafluorophenyl (PFP)-Containing Monomers
| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Mn (g·mol⁻¹) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| Pentafluorophenyl Methacrylate (PFMA) | Cumyldithiobenzoate | AIBN | Dioxane | up to 17,000 | < 1.2 |
| Pentafluorophenyl Methacrylate (PFMA) | 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid | AIBN | Dioxane | up to 17,000 | < 1.2 |
Note: AIBN stands for 2,2'-azoisobutyronitrile. Data compiled from research findings. researchgate.netresearchgate.net
Reversible Deactivation Radical Polymerization (RDRP) encompasses a class of polymerizations that provide excellent control over the polymer chain structure. wikipedia.orgnih.gov A prominent example is copper-mediated RDRP (Cu-RDRP), which has been refined to be more robust and tolerant to experimental conditions. rsc.org The Cu(0)-mediated RDRP technique, in particular, offers a simplified, labor-reduced approach that avoids the use of air-sensitive Cu(I) catalysts by employing stable copper salts and zero-valent copper. nih.gov
This method has proven effective for the polymerization of active ester monomers. For instance, Cu(0)-mediated RDRP has been successfully used to synthesize the homopolymer of pentafluorophenyl methacrylate (PFPMA). nih.gov A key advantage of this system is its tolerance to oxygen, which can be overcome by adjusting the headspace of the reaction vessel, thus eliminating the need for rigorous deoxygenation procedures or external additives. nih.gov This technique is scalable and compatible with both organic and aqueous media, broadening its applicability. nih.gov The versatility of Cu(0)-RDRP allows for the synthesis of a wide range of polymers, including acrylates, methacrylates, and acrylamides, with low dispersities and high end-group fidelity. nih.gov
Functional (Co)polymers from this compound Monomers
The true utility of polymers derived from this compound monomers lies in their capacity to serve as precursors for a vast range of functional materials through strategic polymerization and subsequent modification.
Both homopolymerization and copolymerization of this compound-based monomers can be precisely controlled to create polymers with well-defined structures. Homopolymers, such as poly(pentafluorophenyl methacrylate), serve as versatile platforms for introducing a uniform type of functionality along the polymer backbone. nih.govrsc.org
Copolymerization offers a pathway to more complex and multifunctional materials. By copolymerizing a PFP-containing monomer with other monomers, materials with distinct reactive units can be created. For example, copolymers of pentafluorophenyl methacrylate and p-nitrophenyl methacrylate have been synthesized using Cu(0)-mediated RDRP. nih.gov This strategy allows for the creation of copolymers with varied compositions, which can potentially undergo selective or sequential post-modification reactions due to the differing reactivity of the active ester groups. nih.gov Such controlled copolymerization strategies are crucial for developing materials with precisely tuned thermal, chemical, and physical properties.
Table 2: Copolymerization of Pentafluorophenyl Methacrylate (PFPMA) with p-Nitrophenyl Methacrylate (PNPMA)
| Mole Fraction PFPMA in Feed | Mole Fraction PNPMA in Feed | Resulting Đ (Mw/Mn) |
|---|---|---|
| 0.9 | 0.1 | 1.3 |
| 0.7 | 0.3 | 1.4 |
| 0.5 | 0.5 | 1.5 |
| 0.3 | 0.7 | 1.6 |
Note: Polymerization performed via Cu(0)-mediated RDRP. Data adapted from related studies. nih.gov
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that are otherwise inaccessible by direct polymerization of the corresponding monomers. rsc.org Polymers bearing pentafluorophenyl groups are ideal candidates for this approach. The PFP ester is highly reactive toward nucleophiles, acting as an "active ester" that can be easily displaced. researchgate.net This allows a single precursor polymer to be transformed into a diverse library of functionalized polymers by reacting it with various nucleophilic reagents. epfl.ch This method is fast, efficient, and applicable on a large scale.
The high reactivity of PFP-containing polymers, combined with good hydrolytic stability and solubility in a range of organic solvents, makes them attractive platforms for creating libraries of functional materials. rsc.org The degree of modification can be controlled by adjusting the stoichiometry of the nucleophile, and different functionalities can be introduced in a one-pot, sequential manner. epfl.ch
The core of the post-polymerization modification strategy for PFP-containing polymers is the efficient nucleophilic aromatic substitution (SNAr) reaction. The PFP group is strongly electron-deficient due to the five fluorine atoms, making it highly susceptible to attack by nucleophiles. mdpi.com This reaction typically occurs with high regiospecificity at the para-fluorine position. nih.gov
A wide variety of nucleophiles, including primary amines, alcohols, and thiols, can be used to displace the PFP group or a fluorine atom, leading to the introduction of a vast array of functional moieties. rsc.orgmdpi.comnih.gov Studies on poly(pentafluorophenyl methacrylate) brushes have shown that modification with a range of amines proceeds with near-quantitative conversion. rsc.org This high efficiency allows for the reliable synthesis of well-defined functional polymers. The success of the substitution can be readily confirmed and quantified using analytical techniques such as ¹H and ¹⁹F NMR spectroscopy. mdpi.comresearchgate.net This versatile approach has been used to attach everything from simple alkyl chains to complex biomolecules, demonstrating its broad applicability in materials science.
Table 3: Examples of Nucleophiles for Modifying PFP-Containing Polymers
| Nucleophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Primary Amines | 1-Amino-2-propanol | N-(2-hydroxypropyl)methacrylamide units |
| Primary Amines | 3,3,3-Trifluoropropylamine | Trifluoromethyl-functionalized amide |
| Thiols | Dodecanethiol | Thioether linkage with dodecyl group |
| Thiols | Thiolated Glucose | Glycopolymer with glucose moieties |
Note: Data gathered from studies on various PFP-containing polymers. nih.govresearchgate.netresearchgate.netnih.govacs.orgd-nb.info
Post-Polymerization Modification for Tailored Polymer Properties
Design of Thermoresponsive Polymeric Systems
For instance, the copolymerization of oligo(ethylene glycol) methacrylate (OEGMA) with pentafluorostyrene results in thermoresponsive copolymers. mdpi.com The OEGMA component provides the underlying thermoresponsive behavior, while the PFS content modulates the LCST. An increase in the hydrophobic PFS content can lower the transition temperature. rsc.org This principle enables the design of "smart" materials that can be triggered by temperature for applications ranging from controlled drug release to water remediation. mdpi.commdpi.com Above the LCST, these polymers self-assemble into aggregates capable of encapsulating molecules, which can then be easily separated from the aqueous solution. mdpi.com
| Copolymer System | Monomer 1 | Monomer 2 | Key Property | Application Example |
| P(OEGMA-co-PFS) | Oligo(ethylene glycol) methacrylate (OEGMA) | Pentafluorostyrene (PFS) | Tunable Lower Critical Solution Temperature (LCST) | Removal of organic pollutants from water mdpi.com |
| PEG-based Fluorinated Terpolymers | Oligoethylene glycol methyl ether methacrylate | Styrene and 2,2,2-trifluoroethyl acrylate | LCST tuned to physiological temperatures | Switchable 19F Magnetic Resonance Imaging (MRI) agents rsc.org |
Creation of Doubly Reactive Copolymers
The unique chemistry of the pentafluorophenyl group allows for the creation of doubly reactive copolymers, which contain two distinct types of reactive sites within the same macromolecule. rsc.orgmdpi.com This is achieved by copolymerizing a monomer like pentafluorophenyl methacrylate (PFPMA) with another reactive monomer. The resulting polymer scaffold can undergo sequential or selective post-polymerization modifications, opening pathways to complex, multifunctional materials.
A notable example is a dual reactive block copolymer synthesized from methyl methacrylate-stat-pentafluorophenyl methacrylate and styrene-stat-pentafluorostyrene, P(MMA-r-PFPMA)-b-P(S-r-PFS). rsc.org This polymer possesses two different pentafluorophenyl moieties with distinct reactivities:
PFPMA units : The pentafluorophenyl ester group is highly susceptible to amidation, reacting readily with primary and secondary amines. rsc.orgresearchgate.net
PFS units : The fluorine atom at the para position of the pentafluorostyrene ring is reactive towards thiol-ene substitution reactions. rsc.org
This difference in reactivity allows for orthogonal functionalization. Amidation can be performed first on the PFPMA units, followed by a para-fluoro thiol reaction on the PFS units, enabling the selective introduction of functionalities like allyl, azide, or hydroxyl groups. rsc.org Copolymers based on two different active esters, such as pentafluorophenyl methacrylate and p-nitrophenyl methacrylate, have also been synthesized to evaluate the differential reactivity of the monomer units. mdpi.com
| Copolymer Type | Reactive Moiety 1 | Typical Reaction 1 | Reactive Moiety 2 | Typical Reaction 2 | Resulting Structure |
| P(MMA-r-PFPMA)-b-P(S-r-PFS) | Pentafluorophenyl methacrylate (PFPMA) | Amidation rsc.org | Pentafluorostyrene (PFS) | para-Fluoro-thiol substitution rsc.org | Bifunctional Block Copolymer |
| P(MAEO-co-PFPMA) | Pentafluorophenyl methacrylate (PFPMA) | Amidation, Trans-esterification | 2-(methacryloyloxy)ethyl oleate (B1233923) (MAEO) | Thiol-ene, Epoxidation | Dual-Reactive Random Copolymer |
| P(PFPMA-co-PNPMA) | Pentafluorophenyl methacrylate (PFPMA) | Reaction with primary amines/alcohols mdpi.com | p-Nitrophenyl methacrylate (PNPMA) | Reaction with primary amines/alcohols mdpi.com | Copolymer with two active esters |
Synthesis of Macromolecular Architectures and Advanced Active Esters
Polymers containing pentafluorophenyl active esters, such as poly(pentafluorophenyl methacrylate) (PPFMA) and poly(pentafluorophenyl acrylate) (PPFPA), are highly valued as precursor polymers. researchgate.net Their activated ester groups show high reactivity and functional group tolerance, particularly towards amines, under mild conditions. researchgate.net This makes them exceptional platforms for synthesizing a wide variety of complex macromolecular architectures through post-polymerization modification.
These precursor polymers can be used to create diverse structures:
Polymer-Protein Conjugates : PFP-ester-functionalized polymers of various architectures (linear, two-arm, and grafted) have been prepared and subsequently conjugated to model proteins like lysozyme (B549824). nih.gov This is achieved by reacting the PFP esters with amine groups on the protein surface.
Single-Chain Polymer Nanoparticles (SCNPs) : SCNPs are formed by the intramolecular collapse of individual polymer chains. Precursor copolymers containing PFPMA can be crosslinked and then functionalized by substituting the PFP esters with various amines, leading to the creation of SCNPs with fluorescent labels, "click" functionality, or even peptides. utwente.nl
Multifunctional Materials : The sequential reaction of homopolymers like PPFPA with different amines or other nucleophiles allows for the preparation of multifunctional copolymers with precisely controlled compositions. researchgate.net These materials have potential applications as biomolecule-activated surfaces for protein separation and purification. utwente.nl
The versatility of PFP-based active ester polymers provides a modular and efficient route to advanced materials, mimicking the complexity and function of biological macromolecules. utwente.nl
| Macromolecular Architecture | Precursor Polymer | Synthetic Strategy | Resulting Functionality / Application |
| Polymer-Protein Conjugates | PFP-ester-functionalized poly(2-methacryloyloxyethyl phosphorylcholine) | Conjugation to protein amine groups | Increased circulation half-life of proteins nih.gov |
| Single-Chain Polymer Nanoparticles (SCNPs) | Copolymers containing pentafluorophenyl methacrylate (PFPMA) | Intramolecular crosslinking followed by PFP ester substitution | Protein mimicry, fluorescent labels, 'click' functionality utwente.nl |
| Multifunctional Copolymers | Poly(pentafluorophenyl acrylate) (PPFPA) | Sequential post-polymerization modification with various amines | Tunable surface properties, platforms for protein purification researchgate.netutwente.nl |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of 2-(pentafluorophenyl)acetamide in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide unambiguous evidence of the compound's structure and purity.
¹H NMR (Proton NMR) is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum is expected to be relatively simple. It would feature a signal for the methylene (B1212753) protons (-CH₂-) adjacent to the pentafluorophenyl ring and the carbonyl group, along with signals for the amide (-NH₂) protons. The integration of these signals confirms the ratio of different types of protons in the molecule.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton. The spectrum for this compound would show distinct signals for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine will exhibit characteristic splitting patterns due to C-F coupling, which aids in their assignment.
¹⁹F NMR (Fluorine-19 NMR) is particularly informative for this compound due to the five fluorine atoms on the aromatic ring. The ¹⁹F nucleus is highly sensitive, resulting in excellent signal resolution. The spectrum will display three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling patterns and chemical shifts that confirm the C₆F₅ substitution pattern. The absence of extraneous fluorine-containing signals is a strong indicator of the sample's purity.
Quantitative ¹⁹F NMR (q¹⁹F NMR) is a powerful tool for monitoring reaction kinetics and determining yields in situ, particularly for reactions involving fluorinated compounds. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide range of chemical shifts reduce the likelihood of signal overlap, making it ideal for complex reaction mixtures.
To monitor a reaction producing or consuming this compound, a known amount of an inert, fluorinated internal standard is added to the reaction mixture. By comparing the integral of the ¹⁹F signals of the analyte to that of the standard at various time points, the concentration of this compound can be accurately determined. This method allows for real-time tracking of reaction progress without the need for sample separation or purification, providing valuable data on reaction rates and mechanisms.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about a compound's molecular weight and elemental composition.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. wikipedia.org In ESI-MS, the analyte in solution is aerosolized and ionized, typically by protonation, to form a pseudomolecular ion, such as [M+H]⁺.
For this compound (C₈H₄F₅NO), the monoisotopic mass is 225.0213 Da. nih.gov Therefore, in a positive-ion ESI-MS spectrum, the primary peak would be observed at an m/z value corresponding to the protonated molecule [C₈H₄F₅NO + H]⁺, which is approximately 226.0291. The high-resolution mass measurement provided by ESI-MS can confirm the elemental formula of the compound, serving as a critical tool for product characterization and identity confirmation. The unique properties of per- and polyfluoroalkyl substances (PFAS) can influence the ESI process, making careful optimization of analytical parameters important for accurate detection. nih.gov
Table 1: Expected ESI-MS Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₄F₅NO |
| Monoisotopic Mass | 225.0213 Da |
| Expected Ion (Positive Mode) | [M+H]⁺ |
Paper spray mass spectrometry is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. This method could theoretically be applied to study the degradation pathways of polymers specifically designed to release this compound as a marker compound.
In such a scenario, a polymer could be functionalized with this compound moieties. Upon degradation (e.g., through hydrolysis or thermal stress), the small, fluorinated acetamide (B32628) molecule would be released. A sample from the degradation environment could be directly applied to the paper substrate of the mass spectrometer. A solvent and a high voltage are then applied, causing the analyte to be desorbed and ionized for mass analysis. The high sensitivity of MS would allow for the detection of trace amounts of the released this compound, providing a direct method to monitor the rate and extent of polymer degradation. nih.govresearchgate.net This approach would be valuable for quality control and for studying the lifecycle of advanced polymer materials.
X-ray Diffraction and Crystal Structure Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
The crystal structure of this compound has been determined and shows that it crystallizes in the monoclinic space group P2₁/c. nih.gov The analysis reveals key structural details, including the torsion angle between the acetamide group and the pentafluorophenyl ring, which is 107.61(14)°. nih.gov
The crystal packing is stabilized by a network of intermolecular interactions. These include hydrogen bonds and π–halogen interactions that connect the molecules into double layers. nih.gov Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from F···F (30.4%), C···F (22.9%), O···H (14.9%), and H···F (14.0%) contacts. nih.gov This detailed structural data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₄F₅NO |
| Formula Weight | 225.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3343 (4) |
| b (Å) | 5.0069 (2) |
| c (Å) | 16.7121 (6) |
| β (°) | 94.708 (3) |
| Volume (ų) | 861.42 (6) |
| Z (molecules/unit cell) | 4 |
Data sourced from Acta Crystallographica Section E. nih.gov
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Single-crystal X-ray diffraction analysis is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound (C₈H₄F₅NO), this method has provided detailed insights into its molecular conformation and crystal lattice structure.
The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The analysis reveals that the acetamide group is twisted relative to the pentafluorophenyl ring, a conformation likely influenced by a combination of steric factors and the formation of intermolecular hydrogen bonds within the crystal. nih.gov Key structural parameters, including unit cell dimensions and torsion angles, have been precisely determined, offering a foundational understanding of its solid-state architecture. nih.gov
| Parameter | Value |
|---|---|
| Chemical formula | C₈H₄F₅NO |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.4934 (5) |
| b (Å) | 5.8247 (2) |
| c (Å) | 9.7836 (3) |
| β (°) | 90.870 (2) |
| Volume (ų) | 825.83 (5) |
| Z | 4 |
| Temperature (K) | 100 |
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing Motifs
To complement the data from X-ray diffraction, Hirshfeld surface analysis is employed to investigate intermolecular interactions within the crystal lattice. This computational method maps the electron distribution of a molecule in a crystal to visualize and quantify the various close contacts that dictate the crystal packing.
For this compound, this analysis shows that the crystal packing is dominated by a variety of interactions. The most significant contributions come from fluorine-fluorine (F···F) and carbon-fluorine (C···F) contacts, which is expected given the perfluorinated ring. nih.gov Additionally, hydrogen bonds of the types O···H and F···H, along with van der Waals H···H interactions, play a crucial role in stabilizing the crystal structure, connecting the molecules into double layers. nih.gov This detailed breakdown highlights the effect of perfluorination on the supramolecular assembly. nih.gov
| Contact Type | Contribution (%) |
|---|---|
| F···F | 30.4 |
| C···F/F···C | 22.9 |
| O···H/H···O | 14.9 |
| H···F/F···H | 14.0 |
| H···H | 10.2 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a fully assigned spectrum for this compound is not detailed in available literature, the characteristic absorption bands for its constituent functional groups can be predicted.
The acetamide portion of the molecule is expected to show strong, characteristic bands. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption, generally found between 1630 and 1695 cm⁻¹. acs.org The N-H bending vibration (Amide II band) usually occurs around 1550-1640 cm⁻¹. The pentafluorophenyl group also has distinct vibrational modes, including aromatic C=C stretching bands around 1520 cm⁻¹ and strong C-F stretching absorptions, typically located in the 990-1200 cm⁻¹ region. researchgate.net The presence of these key bands in an FT-IR spectrum would confirm the chemical identity of the compound. nih.gov
Chromatographic Methods
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Dispersity Analysis
Size Exclusion Chromatography (SEC), also known as gel filtration, is a technique that separates molecules based on their hydrodynamic volume in solution. paint.org It is primarily used for the analysis of large macromolecules like polymers to determine their molecular weight distribution and dispersity (Đ), rather than for small molecules like this compound itself.
However, SEC is highly relevant in the context of polymers synthesized from related monomers, such as poly(pentafluorophenyl acrylate) (pPFPA). wikipedia.org In such analyses, a solution of the polymer is passed through a column packed with a porous gel. paint.org Larger polymer chains are excluded from the pores and thus elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the system with polymer standards of known molecular weight, the molecular weight and dispersity of the pPFPA sample can be accurately determined. acs.org This analysis is crucial for controlling the properties of functional polymers derived from pentafluorophenyl-containing precursors. acs.orgdigitellinc.com
Column Chromatography for Purification and Isolation
Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. The process relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel packed in a column) and a liquid mobile phase (the eluent) that is passed through it.
In the synthesis of organic molecules containing pentafluorophenyl groups, column chromatography is a standard method for purification. For instance, in the synthesis of related compounds, crude reaction mixtures are often purified using a silica gel column. reddit.com The separation is achieved by applying the crude product to the top of the column and eluting with a solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane. reddit.com Compounds with different polarities travel down the column at different rates, allowing for their effective separation and isolation in a purified form.
Surface Analysis Techniques
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. The method involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. For a compound like this compound, XPS provides critical information about the surface characteristics, which can be different from the bulk properties.
A typical XPS analysis begins with a survey scan to identify all the elements present on the surface, with the exception of hydrogen and helium. For this compound (C₈H₄F₅NO), the survey scan would be expected to detect peaks corresponding to carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s). The relative atomic concentrations of these elements on the surface can be calculated from the areas of these peaks.
Table 1. Expected Elemental Peaks in an XPS Survey Scan of this compound
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285-295 | Presence of carbon, multiple chemical states |
| Nitrogen | N 1s | ~399-401 | Presence of nitrogen in the amide group |
| Oxygen | O 1s | ~531-533 | Presence of oxygen in the carbonyl group |
| Fluorine | F 1s | ~688-690 | Presence of fluorine on the phenyl ring |
Following the survey scan, high-resolution scans of the individual elemental peaks are performed to gain insight into the chemical bonding environments. The C 1s spectrum of this compound is particularly informative. Due to the different chemical environments of the eight carbon atoms, the C 1s peak is a composite of several individual peaks that can be resolved through a process called deconvolution. The highly electronegative fluorine atoms on the pentafluorophenyl ring cause a significant positive shift in the binding energy of the carbons they are attached to, compared to the carbons in the acetamide side chain.
The C 1s spectrum can be deconvoluted to distinguish between:
C-F Bonds: Carbons in the aromatic ring directly bonded to fluorine atoms will appear at the highest binding energy.
C-C Bonds: The carbon atom in the ring bonded to the acetamide group will have a distinct binding energy.
-CH₂- Group: The methylene carbon will have a binding energy characteristic of a carbon single-bonded to other carbons.
-C=O Group: The carbonyl carbon of the amide group will be shifted to a higher binding energy due to its bond with oxygen.
Table 2. Predicted High-Resolution C 1s XPS Data for this compound
| Carbon Environment | Predicted Binding Energy Shift (Relative to Adventitious C at 284.8 eV) | Number of Carbons |
|---|---|---|
| C₆F₅-C (Aromatic) | Higher Shift | 1 |
| C-F (Aromatic) | Highest Shift | 5 |
| -CH₂- (Aliphatic) | Low Shift | 1 |
| -C=O (Carbonyl) | Moderate-High Shift | 1 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity and identity. For this compound, elemental analysis provides a verification of its bulk composition, complementing the surface-specific information from XPS.
The molecular formula for this compound is C₈H₄F₅NO. nih.govchemeo.com Based on this formula, the theoretical elemental composition can be calculated by dividing the total mass of each element in the formula by the molecular weight of the compound (225.12 g/mol ). chemeo.com The experimental values obtained from an elemental analyzer (typically through combustion analysis) are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered a confirmation of the compound's identity and purity. nih.gov
Table 3. Theoretical Elemental Composition of this compound (C₈H₄F₅NO)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 42.68% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.79% |
| Fluorine (F) | 18.998 | 5 | 94.990 | 42.19% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.22% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.11% |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. These calculations provide a basis for interpreting molecular properties and predicting chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov
For 2-(Pentafluorophenyl)acetamide, DFT calculations would reveal how the electron-withdrawing pentafluorophenyl group and the electron-donating acetamide (B32628) group influence the electronic properties. The distribution of HOMO and LUMO orbitals would show the most probable sites for electrophilic and nucleophilic attacks.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on general principles of DFT calculations for similar molecules.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -7.5 | Electron-donating capacity |
| LUMO Energy | -1.2 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 6.3 | Chemical reactivity and stability |
| Ionization Potential (I) | 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released when an electron is added |
| Electronegativity (χ) | 4.35 | Tendency to attract electrons |
Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov These predictions serve as a valuable tool for confirming molecular structures, assigning signals in experimental spectra, and studying conformational changes. github.io The accuracy of predicted shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from HOMO to LUMO. nih.gov
For this compound, calculating the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts would aid in the interpretation of experimental data. TD-DFT calculations would provide insight into the electronic transitions responsible for its UV-Vis absorption profile.
Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgntu.edu.tw An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. rsc.org The MEP is calculated from the total charge density and is instrumental in studying noncovalent interactions and recognizing sites for intermolecular bonding. chemrxiv.org
In this compound, an MEP analysis would visually represent the electrophilic and nucleophilic sites. The electronegative fluorine atoms on the phenyl ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential, while the hydrogen atoms of the amide group would exhibit positive potential, indicating their role as hydrogen bond donors.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions by transforming the complex molecular wave function into localized orbitals representing core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the study of donor-acceptor (hyperconjugative) interactions, which describe charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E²) associated with these interactions quantifies their strength and importance for molecular stability.
For this compound, NBO analysis would elucidate the delocalization of electron density, such as the interaction between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent groups. This would provide a quantitative measure of the electronic stabilization arising from conjugation and hyperconjugation within the molecule.
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound This table is illustrative, showing the type of data generated from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C=O) | ~45-55 |
| LP (O) | σ* (C-N) | ~2-5 |
Molecular Dynamics and Modeling
Molecular dynamics (MD) simulations and modeling provide insights into the time-dependent behavior of molecules, including conformational changes and reaction mechanisms.
MD simulations can be used to model chemical reaction pathways, providing detailed information about the structures of transition states and the energy barriers associated with them. nih.gov By simulating the atomic motions over time, researchers can observe the bond-breaking and bond-forming processes that constitute a chemical reaction. nih.gov Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding reaction kinetics. nih.gov Computational tools can locate these fleeting structures and calculate activation energies, offering a deeper understanding of reaction mechanisms. researchgate.net
For this compound, simulations could be employed to investigate potential reactions such as hydrolysis of the amide group or nucleophilic aromatic substitution on the pentafluorophenyl ring. These simulations would map out the minimum energy path from reactants to products, identify the transition state structures, and calculate the activation energies, thereby predicting the feasibility and kinetics of such reactions.
Predictive Modeling of Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, offers a framework for understanding how a molecule's structural features influence its reactivity or biological activity. nih.gov While specific QSAR models for the general chemical reactivity of this compound are not extensively documented in dedicated studies, the principles of QSAR are widely applied to related classes of compounds. researchgate.net
QSAR models are built on the premise that the structure of a molecule is intrinsically linked to its properties. nih.gov For a series of related compounds, these models correlate variations in structural descriptors with observed differences in activity. nih.gov This approach avoids the need to assume a specific biological target, instead identifying structural features that correlate with a particular outcome. nih.gov In the context of compounds like acetamide derivatives, QSAR can help identify which molecular properties—such as polarity, lipophilicity, or electron density—are key determinants of a specific activity. researchgate.net For instance, in a study of other acetamide derivatives, QSAR revealed that polarity was a major factor in their potency against certain bacteria, balanced by lipophilicity and the electron density around the acetamide group. researchgate.net Such models, once validated, can be used to predict the reactivity or activity of new, unsynthesized compounds, thereby guiding further research and development. isef.net
Crystal Packing and Intermolecular Forces Analysis
The arrangement of molecules in a solid-state crystal lattice is determined by a delicate balance of various intermolecular forces. For this compound, computational analysis of its crystal structure provides a detailed picture of these interactions.
Theoretical Treatment of Hydrogen Bonding and Halogen Interactions
In the crystal structure of this compound, hydrogen bonds and halogen interactions play a crucial role in stabilizing the molecular packing, connecting individual molecules into double layers. nih.goviucr.org The primary hydrogen bonding occurs between the amide groups of adjacent molecules. Specifically, the N—H group of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of a neighboring molecule.
Computational Assessment of Van der Waals Contributions to Crystal Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis partitions the crystal space into regions where the electron distribution of a given molecule dominates, allowing for the mapping and quantification of close contacts between neighboring molecules.
For this compound, Hirshfeld surface analysis shows that van der Waals forces, particularly those involving fluorine atoms, are the most significant contributors to the crystal packing. nih.goviucr.org The analysis delineates the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area, providing a quantitative assessment of their importance. The high percentage of F···F contacts underscores the major role of fluorine-mediated van der Waals interactions in the crystal packing of this perfluorinated compound. nih.gov In contrast, transitioning to a non-fluorinated analogue (2-phenylacetamide) sees a decrease in halogen-related interactions and a relative increase in the contribution from other van der Waals interactions. nih.goviucr.org
The table below summarizes the percentage contributions of the most important intermolecular contacts to the Hirshfeld surface of this compound. nih.goviucr.org
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Primary Nature of Interaction |
|---|---|---|
| F···F | 30.4 | Van der Waals / Halogen Interactions |
| C···F/F···C | 22.9 | Van der Waals / Halogen Interactions |
| O···H/H···O | 14.9 | Hydrogen Bonding |
| H···F/F···H | 14.0 | Weak Hydrogen Bonding / Van der Waals |
| H···H | 10.2 | Van der Waals |
Broader Research Implications and Future Directions
2-(Pentafluorophenyl)acetamide as a Versatile Precursor in Diverse Chemical Syntheses
This compound serves as a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The reactivity of the acetamide (B32628) group, combined with the electron-withdrawing nature of the pentafluorophenyl ring, allows for a range of chemical transformations.
For instance, chloroacetamide derivatives are recognized as versatile precursors for synthesizing various nitrogen, sulfur, and oxygen-containing heterocyclic compounds. These derivatives can undergo reactions to form scaffolds like N-aryl-2-(benzothiazol-2-ylthio)acetamide, which can be further modified to create pyrazole (B372694) and thiazolin-4-one derivatives researchgate.net. The strategic use of such precursors is crucial in medicinal chemistry for developing new therapeutic agents nih.govnih.gov. The synthesis of N-substituted acetamide derivatives has led to the discovery of potent antagonists for receptors involved in inflammatory diseases nih.gov.
The versatility of acetamide-based precursors is highlighted in the multi-step synthesis of complex molecules. For example, the synthesis of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, a compound with high affinity for the dopamine (B1211576) D3 receptor, showcases the importance of amide bond formation in creating structurally diverse and pharmacologically active compounds nih.gov.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Acetamide Precursors
| Precursor Type | Resulting Heterocyclic Scaffold | Potential Application Area |
|---|---|---|
| Chloroacetamide Derivatives | Benzothiazole derivatives | Medicinal Chemistry |
| Chloroacetamide Derivatives | Pyrazole derivatives | Medicinal Chemistry |
| Chloroacetamide Derivatives | Thiazolin-4-one derivatives | Medicinal Chemistry |
| N-substituted Acetamides | Benzimidazole derivatives | Anti-inflammatory Agents |
Advancements in Fluorine Chemistry through Perfluorinated Acetamide Research
Research into perfluorinated compounds like this compound is integral to the advancement of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to applications in pharmaceuticals, agrochemicals, and materials science wikipedia.orgnih.gov.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds nih.gov. Understanding the effects of extensive fluorination, as seen in the pentafluorophenyl group, provides insights into molecular stability, reactivity, and intermolecular interactions.
Key areas of advancement in fluorine chemistry include:
New Synthetic Methodologies: The demand for fluorinated compounds drives the development of novel and more efficient fluorination techniques nih.gov. This includes both electrophilic and nucleophilic fluorination methods wikipedia.org.
Understanding Structure-Property Relationships: Studying perfluorinated molecules helps elucidate how fluorine substitution influences properties like lipophilicity, metabolic stability, and bioavailability, which is critical for drug design mpg.de.
Development of Novel Reagents: Research in this area often leads to the discovery and application of new fluorinating agents and fluorinated building blocks wikipedia.org.
The historical development of organofluorine chemistry, from early halogen exchange reactions to modern catalytic methods, underscores the continuous innovation in this field, driven by the unique properties of fluorinated compounds nih.gov.
Methodological Innovations in Organic Synthesis Catalyzed by this compound Derivatives
While this compound itself is not a catalyst, its derivatives and related organofluorine compounds are pivotal in the development of new catalytic methods. The electronic properties of the pentafluorophenyl group can be harnessed to influence the activity and selectivity of catalysts.
Recent progress in catalysis for fluorination reactions includes:
Transition Metal Catalysis: Metals such as copper, iron, palladium, and cobalt are used to catalyze C-H fluorination, often with high regioselectivity under mild conditions. Reagents like N-fluorobenzenesulfonimide (NFSI) are frequently employed in these reactions mdpi.com.
Organocatalysis: Chiral organocatalysts have been successfully used for asymmetric fluorination, allowing for the stereoselective introduction of fluorine atoms into organic molecules worldscientific.com.
Photoredox and Electrochemical Catalysis: These emerging techniques provide powerful and often milder alternatives for constructing C-F bonds mdpi.com.
For example, researchers have developed a catalytic transformation to convert epoxides into valuable fluorinated oxetanes using a copper catalyst. This method relies on the controlled reactivity of a difluorocarbene species, showcasing the innovative use of catalysis to access previously hard-to-make fluorinated heterocycles bionity.com. The development of such catalytic systems is crucial for the late-stage functionalization of complex molecules, a key strategy in drug discovery mdpi.com.
Potential for Derivatization in Responsive Materials and Functional Polymer Development
The pentafluorophenyl group is a highly effective reactive moiety for polymer modification. Polymers containing pentafluorophenyl esters are versatile precursors for creating a wide array of functional materials and responsive polymers. The activated esters are susceptible to nucleophilic attack, particularly by amines, allowing for straightforward post-polymerization functionalization under mild conditions researchgate.netrsc.org.
This reactivity enables the synthesis of:
Multifunctional Polymers: By reacting poly(pentafluorophenyl acrylate) or poly(pentafluorophenyl methacrylate) with various aliphatic amines, polymers with diverse functionalities can be prepared researchgate.net.
Bioconjugates: Pentafluorophenyl ester-functionalized polymers have been used to create polymer-protein conjugates. For instance, novel phosphorylcholine (B1220837) polymers with pentafluorophenyl ester end-groups were synthesized and conjugated to the protein lysozyme (B549824) nih.gov.
Single-Chain Polymer Nanoparticles (SCNPs): SCNPs containing activated pentafluorophenyl esters can be functionalized with a variety of molecules, including fluorescent labels, amino acids, and peptides, to create protein mimics with tailored physicochemical properties rsc.org.
Telechelic Polymers: Polymers with reactive pentafluorophenyl ester groups at both ends (telechelic) can be synthesized and used in polycondensation reactions to create high molecular weight polymers researchgate.net.
The ability to easily modify these precursor polymers opens up possibilities for creating advanced materials for drug delivery, biosensing, and tissue engineering.
Table 2: Applications of Polymers Derived from Pentafluorophenyl Esters
| Polymer Architecture | Functionalization | Application |
|---|---|---|
| Linear Homopolymers | Aminolysis, Alcoholysis | Creation of functional side chains |
| Diblock Copolymers | End-group modification | Self-assembling nanomaterials |
| Single-Chain Nanoparticles | Surface functionalization | Protein mimicry, drug delivery |
| Telechelic Polymers | Polycondensation | High molecular weight polymers |
Continued Application of Green Chemistry Principles for Sustainable Synthesis Pathways
The synthesis of fluorinated compounds, including this compound, is an area where the principles of green chemistry are increasingly important. Traditional fluorination methods often involve hazardous reagents and harsh reaction conditions.
Recent efforts toward more sustainable synthesis pathways include:
Avoiding Hazardous Reagents: New methods are being developed that avoid the use of toxic reagents like SO2F2 gas or KHF2. For instance, a novel process for synthesizing sulfonyl fluorides uses a highly reactive but easily handled reagent in combination with potassium fluoride (B91410), producing only non-toxic salts as by-products eurekalert.org.
PFAS-Free Synthesis: Researchers have developed synthesis routes for fluorinated pharmaceuticals and agrochemicals that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents. One such method uses caesium fluoride as the fluorine source, offering a more environmentally friendly option sciencedaily.comscienmag.comchemistryworld.com.
Catalytic Methods: The use of catalysts allows for reactions to proceed under milder conditions with higher efficiency and selectivity, reducing energy consumption and waste generation mpg.demdpi.com.
Nucleophilic Fluorination: Developing catalytic platforms that enable the use of naturally abundant fluoride sources for nucleophilic fluorination under mild conditions is a key goal for sustainable fluorine chemistry mpg.de.
The ongoing development of these greener synthetic methods is essential for minimizing the environmental impact of producing valuable fluorinated compounds for the pharmaceutical and materials industries.
Q & A
Q. Table 1: Key Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| H-NMR | NH: δ 6.8–7.2 (broad singlet) | |
| LC-HRMS/MS | [M+H]: m/z 254.03 (calculated) | |
| FTIR | C=O: 1650 cm; N-H: 1550 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
